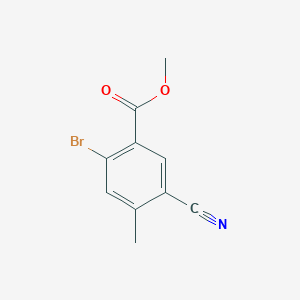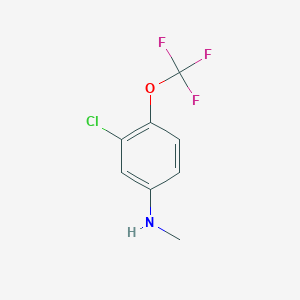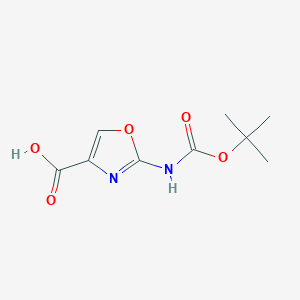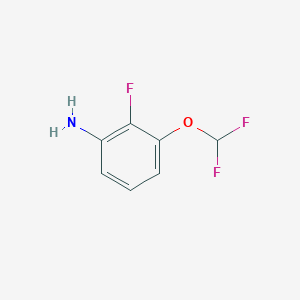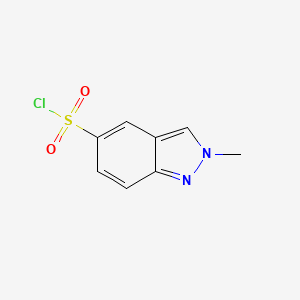
2-Methyl-2H-indazole-5-sulfonyl chloride
Vue d'ensemble
Description
2-Methyl-2H-indazole-5-sulfonyl chloride is a chemical compound with the molecular formula C8H7ClN2O2S . It is a derivative of indazole, an important fused aromatic heterocyclic system containing a benzene and pyrazole ring . Indazoles consist of three tautomeric forms in which 1H-tautomers (indazoles) and 2H-tautomers (isoindazoles) exist in all phases .
Molecular Structure Analysis
The molecular structure of 2-Methyl-2H-indazole-5-sulfonyl chloride consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The thermodynamic internal energy calculation of these tautomers points view 1H-indazole as the predominant and stable form over 2H-indazole .Applications De Recherche Scientifique
Synthesis and Transformation
- Sulfonyl-substituted spirocyclic 3H-pyrazoles and indazoles undergo various transformations, leading to the formation of compounds with potential biological activity. Thermal, acid-catalyzed, and photolytic conditions can lead to diverse outcomes, demonstrating the chemical versatility of sulfonyl-substituted compounds (Vasin et al., 2014).
Electrophilic Addition
- Electrophiles react with 3-methoxy-2H-indazole to yield N(1),N(2)-disubstituted-1H-indazolones through an AERORC process, highlighting the potential for creating diverse molecular scaffolds for further chemical diversification (Wayne E. Conrad et al., 2011).
Electrochemical Radical-Radical Cross-Coupling
- A direct cross-coupling strategy under electrochemical conditions has been developed for sodium sulfinates and 2H-indazoles, leading to 3-sulfonylated 2H-indazole derivatives. This method is notable for its transition-metal- and redox-reagent-free approach, providing a valuable synthetic route to heteroaromatic compounds (Wansoo Kim et al., 2020).
C-H Sulfonylation by Electrosynthesis
- A metal and external oxidant-free electrochemical method for the C3-H sulfonylation of 2H-indazoles has been discovered. This method enables the synthesis of sulfonylated indazole derivatives with a broad spectrum of functional groups, suggesting a radical pathway is operational (Kingshuk Mahanty et al., 2020).
Antibacterial and Surface Activity
- Sulfonyl chloride derivatives, including those related to 2-Methyl-2H-indazole-5-sulfonyl chloride, have shown potential in synthesizing biologically active heterocycles with antimicrobial activity and surface active properties (R. El-Sayed, 2006).
Anticancer Evaluation
- Sulfonyl group-containing triazole derivatives have been synthesized and evaluated for their anticancer activity. This research underlines the biological significance of sulfonyl-containing compounds in medicinal chemistry and drug design, with some derivatives showing moderate activity against various cancer cell lines (Angélica Salinas-Torres et al., 2022).
Safety And Hazards
Orientations Futures
Indazole derivatives, including 2-Methyl-2H-indazole-5-sulfonyl chloride, continue to be a topic of interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications . Future research may focus on developing more efficient synthesis methods, exploring new chemical reactions, and investigating their mechanisms of action .
Propriétés
IUPAC Name |
2-methylindazole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2S/c1-11-5-6-4-7(14(9,12)13)2-3-8(6)10-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKYXMWGYKMGPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C=CC2=N1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2H-indazole-5-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



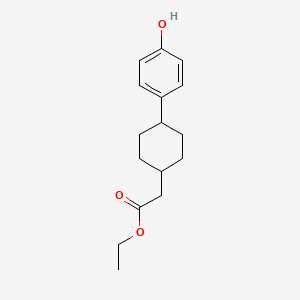
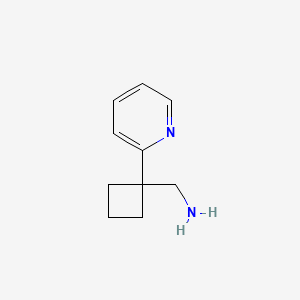
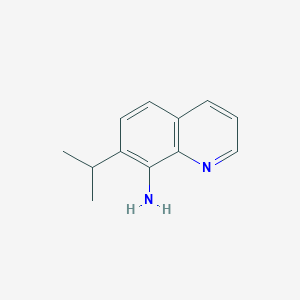
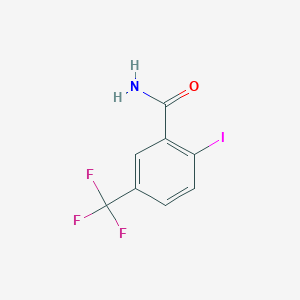
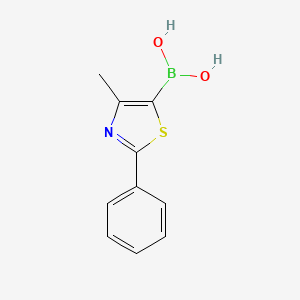
![Spiro[2.3]hexan-5-ylmethanol](/img/structure/B1403350.png)
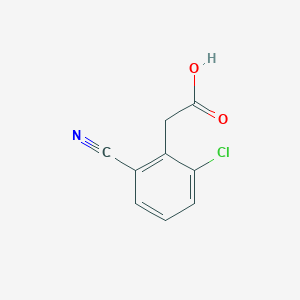
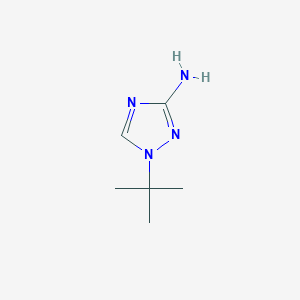
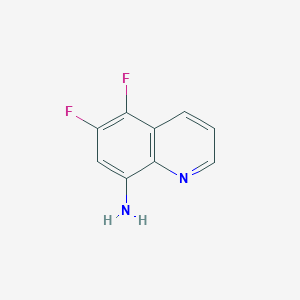
![5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1403359.png)
